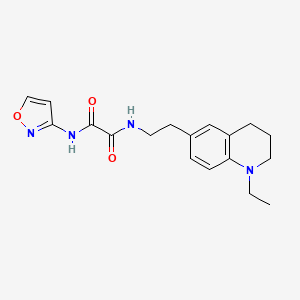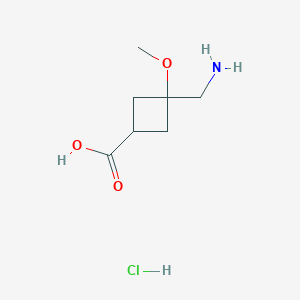![molecular formula C22H24ClN5O2 B2415120 2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide CAS No. 1105199-95-8](/img/structure/B2415120.png)
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C22H24ClN5O2 and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
- A study found that compounds incorporating pyridine and pyrazoline, similar to the compound , exhibited significant anticancer activity against various cancer cell lines and also showed promising in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
- Another study synthesized derivatives of pyrazolo[3,4-c]pyridazine and evaluated their effects on the central nervous system (Zabska et al., 1998).
- Research on pyrazolo[3,4-d]pyrimidines indicated their potential chemical and pharmacological activities, suggesting their usefulness in drug development (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives with antimicrobial and anticancer properties were synthesized and tested, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- A study on quinazolinone derivatives found their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Anticonvulsant Activity
- Imidazolyl-N-phenylalkanoic acid amide derivatives were synthesized and tested for anticonvulsant activity, with one compound showing notable effectiveness (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Diverse Biological Activities
- A study reported on the synthesis of isoxazoline, pyrazolo[3,4-d]pyridazine, and other derivatives, emphasizing their antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).
Synthesis and Antimicrobial Activities
- Research on the synthesis of Schiff base and fused heterocyclic compounds, including derivatives similar to the specified compound, showed promising antimicrobial activities (Rizk, Awheda, & Smida, 2019).
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-5-4-8-17(11-15)28-21-18(12-24-28)20(14-9-10-14)26-27(22(21)30)13-19(29)25-16-6-2-1-3-7-16/h4-5,8,11-12,14,16H,1-3,6-7,9-10,13H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYAVRXVPFFKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)

methanone](/img/structure/B2415047.png)



![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)


![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)

